molecular formula C7H9BrN2 B179677 5-bromo-N,4-dimethylpyridin-2-amine CAS No. 155789-99-4

5-bromo-N,4-dimethylpyridin-2-amine

Cat. No.: B179677
CAS No.: 155789-99-4
M. Wt: 201.06 g/mol
InChI Key: DRIWBIDASVEIBC-UHFFFAOYSA-N
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Description

5-Bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4) is a brominated pyridine derivative of high interest in medicinal and synthetic chemistry. With the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol, this compound serves as a versatile synthetic intermediate . The pyridine scaffold is a privileged structure in drug discovery, known for improving the solubility and pharmacokinetic properties of lead compounds . The strategic placement of the bromine atom at the 5-position and the methyl and methylamino groups at the 4- and 2-positions, respectively, provides multiple handles for further functionalization . The bromine is a key feature, enabling pivotal carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for structure-activity relationship (SAR) studies in the development of new active pharmaceutical ingredients (APIs) . This compound is intended for research applications as a building block in the synthesis of more complex molecules. This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Proper storage conditions are sealed in a dry environment at 2-8°C, protected from light .

Properties

IUPAC Name

5-bromo-N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIWBIDASVEIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565602
Record name 5-Bromo-N,4-dimethylpyridin-2-amine
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-99-4
Record name 5-Bromo-N,4-dimethyl-2-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 5 Bromo N,4 Dimethylpyridin 2 Amine and Analogues

Electronic Structure and Quantum Chemical Characterization

The arrangement of electrons within a molecule dictates its geometry, stability, and how it interacts with other chemical species. Quantum chemical characterizations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are fundamental to elucidating the electronic nature of 5-bromo-N,4-dimethylpyridin-2-amine and its related compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and energetics of molecules. For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide detailed information on bond lengths, bond angles, and dipole moments. researchgate.net

In a study of a closely related analogue, 5-bromo-N,3-dimethylpyridin-2-amine, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have provided specific geometric parameters. These calculations show excellent agreement with experimental crystallographic data. For instance, the carbon-bromine bond length was calculated to be 1.898 Å, and the carbon-nitrogen bond within the dimethylamino group was found to be 1.352 Å, suggesting some double bond character due to resonance with the pyridine (B92270) ring. The presence of the bromine atom and methyl groups influences the geometry of the pyridine ring, with internal angles ranging from 118.5 to 123.2 degrees. The molecular dipole moment for this analogue was calculated to be a significant 3.42 Debye.

Table 1: Calculated Geometric and Electronic Properties of 5-bromo-N,3-dimethylpyridin-2-amine using DFT (B3LYP/6-311G(d,p))

Parameter Value
C-Br Bond Length 1.898 Å
C-N (dimethylamino) Bond Length 1.352 Å
Pyridine Ring C-C Bond Lengths 1.385 - 1.394 Å
Pyridine Ring Internal Angles 118.5 - 123.2 °
Molecular Dipole Moment 3.42 D

These computational findings are crucial for understanding how the substitution pattern on the pyridine ring affects its structural and electronic properties. Similar DFT studies on other substituted pyridines, such as aminopyridines and their derivatives, have also been instrumental in correlating structure with reactivity. researchgate.netrug.nl

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. tandfonline.commdpi.com A smaller gap generally implies higher reactivity. tandfonline.com

For the analogue 5-bromo-N,3-dimethylpyridin-2-amine, FMO analysis reveals a HOMO energy of -5.67 eV and a LUMO energy of -1.23 eV, resulting in a HOMO-LUMO gap of 4.44 eV. This relatively large energy gap suggests that the molecule has moderate stability. The HOMO is primarily localized on the dimethylamino group and the adjacent carbon atoms of the pyridine ring, identifying this as the most electron-rich and likely site for electrophilic attack. Conversely, the LUMO is centered around the C-5 position, where the bromine atom is located, indicating this as a potential site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Gap for 5-bromo-N,3-dimethylpyridin-2-amine

Orbital Energy (eV) Primary Localization
HOMO -5.67 Dimethylamino group and adjacent ring carbons
LUMO -1.23 C-5 (position of Bromine)
HOMO-LUMO Gap 4.44

Studies on other substituted pyridines have similarly used FMO analysis to predict reactivity trends. For example, in aminopyridine Schiff base compounds, the HOMO-LUMO gap is used to understand their electronic and charge transfer properties, which are correlated with their biological activity. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. nih.govresearchgate.net

For substituted pyridines, MEP analysis can reveal how different functional groups alter the electronic landscape of the molecule. nih.gov In the case of 5-bromo-N,3-dimethylpyridin-2-amine, the MEP analysis shows that the most negative charge is concentrated on the nitrogen atom of the dimethylamino group, while the bromine atom carries a slight positive charge. This charge distribution further supports the notion that the amino group is a primary site for electrophilic interaction, while the region around the bromine atom may be susceptible to nucleophilic attack.

In broader studies of aminopyridines, MEP analysis has been used to understand their susceptibility to N-oxidation and to predict their biological activity. nih.gov For example, in 2-aminopyridine (B139424), the MEP map shows a reduced accessibility of the region near the cyclic nitrogen due to the proximal substitution, which influences its reactivity. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

Understanding the pathway a reaction follows from reactants to products involves identifying all intermediates and transition states. Computational methods, particularly DFT, are used to map out the potential energy surface of a reaction, locating the low-energy paths and the energy barriers (activation energies) that govern the reaction rate. nih.govresearchgate.netucsb.edu

Pyridine and its derivatives are not only reactants but can also act as catalysts or ligands in various chemical transformations. researchgate.netbeilstein-journals.orgfrontiersin.orgacs.org Computational modeling plays a crucial role in understanding how these molecules facilitate catalytic cycles.

DFT calculations have been used to elucidate the detailed mechanisms of silylium-catalyzed functionalization of pyridines, revealing the role of the catalyst in activating the pyridine ring. researchgate.net Similarly, theoretical studies on the hydroboration of pyridines catalyzed by alkaline-earth metals have mapped out the catalytic cycle, identifying the rate-determining step and the influence of the metal catalyst. frontiersin.org In the context of transition-metal catalysis, pyridine derivatives often serve as ligands that modulate the reactivity of the metal center. beilstein-journals.orgacs.org Computational studies of such systems can reveal how the electronic properties of the pyridine ligand, influenced by substituents like bromo and dimethylamino groups, affect the catalytic activity. For instance, the electron-donating or -withdrawing nature of the substituents can impact the stability of catalytic intermediates and the energy barriers of key steps in the catalytic cycle. acs.org

While specific computational studies on the catalytic role of this compound are not prevalent, the existing body of research on related pyridine derivatives provides a strong framework for predicting its potential catalytic applications and for designing new catalytic systems based on this scaffold.

Spectroscopic Parameter Prediction and Theoretical Validation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing theoretical models, researchers can calculate various spectroscopic parameters, which aids in the definitive assignment of experimental data and offers insights into the molecule's structure and conformation.

Vibrational Spectra (FT-IR, Raman) Prediction for Structural Assignment

The vibrational spectra of a molecule, observed through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a unique fingerprint based on its specific bonds and symmetry. Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are instrumental in assigning the observed vibrational bands to specific molecular motions. globalresearchonline.net

For substituted pyridines, DFT methods such as B3LYP with basis sets like 6-311G(d,p) have been shown to accurately predict vibrational frequencies. researchgate.net These calculations yield a set of harmonic vibrational modes, their corresponding frequencies, and their intensities in both IR and Raman spectra. The theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, bringing them into closer agreement with experimental results. globalresearchonline.net

A detailed comparison between the calculated and experimental spectra allows for a confident assignment of fundamental vibrational modes. For this compound, key vibrational modes would include:

C-H stretching of the methyl groups and the pyridine ring.

N-H stretching of the amine group.

Pyridine ring stretching and deformation modes.

C-N stretching modes.

C-Br stretching , which is typically a low-frequency vibration.

Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the vibration. researchgate.net This theoretical validation is crucial for confirming the molecular structure.

Table 1: Representative Theoretical Vibrational Frequencies for Structural Assignment of a Substituted Pyridine Analogue

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Assignment
ν(N-H) stretch34503455-Amine N-H symmetric stretch
ν(C-H) aromatic308030853082Pyridine ring C-H stretch
ν(C-H) methyl298029822979CH₃ asymmetric stretch
ν(C-H) methyl292029252923CH₃ symmetric stretch
Ring stretch161016121611Pyridine C=C/C=N stretch
δ(N-H) scissoring15801585-Amine N-H in-plane bend
Ring stretch145014551452Pyridine ring deformation
δ(C-H) methyl137513781376CH₃ symmetric bend
ν(C-N) stretch128012851283Aryl-N stretch
Ring breathing995998996Pyridine ring breathing mode
ν(C-Br) stretch650652649Carbon-Bromine stretch

Note: This table is illustrative and based on typical values for similar substituted pyridine compounds. The data does not represent experimentally verified values for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants serve as a powerful adjunct to experimental data, especially for resolving ambiguities in spectral assignments and for conformational analysis.

The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like electronegativity of nearby atoms, magnetic anisotropy, and hydrogen bonding. libretexts.orgucl.ac.uk For this compound, the electron-withdrawing bromine atom and the electron-donating methyl and amino groups create a distinct pattern of chemical shifts for the ring protons and carbons.

Computational methods, again primarily DFT using functionals like B3LYP, can predict ¹H and ¹³C NMR chemical shifts. The standard approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

By calculating the chemical shifts for different possible conformers (e.g., different rotational orientations of the N-methyl group), one can compare the theoretical values with experimental results to determine the most likely conformation in solution.

Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for a Substituted Pyridine Analogue

AtomCalculated δ (ppm)Experimental δ (ppm)Notes
H (ring)7.857.90Proton ortho to Bromine
H (ring)7.107.15Proton meta to Bromine
H (N-CH₃)3.153.20N-methyl protons
H (C-CH₃)2.402.45C4-methyl protons
C (C-Br)105.2105.8Carbon attached to Bromine
C (C-NH)158.1158.5Carbon attached to Amine
C (C-CH₃)148.5149.0Carbon attached to C4-methyl
C (N-CH₃)30.530.9N-methyl carbon
C (C-CH₃)17.818.2C4-methyl carbon

Note: This table is illustrative. The values are representative and not specific experimental or calculated data for this compound.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanical calculations are excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and their influence on bulk properties.

Investigation of Intermolecular Interactions and Aggregation Phenomena

The behavior of this compound in a solid or concentrated solution is governed by a network of intermolecular forces. MD simulations can elucidate the nature and strength of these interactions, which include:

Hydrogen Bonding: The amine group (-NHCH₃) can act as a hydrogen bond donor, while the pyridine nitrogen and the amine nitrogen can act as acceptors. Simulations can reveal the geometry, lifetime, and dynamics of these hydrogen bonds.

Halogen Bonding: The bromine atom can act as a Lewis acidic site (a halogen bond donor) and interact with Lewis bases like the nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of aggregates.

By simulating a system with many molecules of this compound, researchers can observe spontaneous aggregation and self-assembly. Analysis of the simulation trajectories can provide radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, offering quantitative insight into the local structure and packing in the condensed phase.

Modeling Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly impact the properties of a solute. MD simulations are an ideal tool for studying these effects at a molecular level. By explicitly including solvent molecules (such as water, ethanol (B145695), or DMSO) in the simulation box, one can model how solvent-solute interactions influence the conformation and dynamics of this compound.

Key areas of investigation include:

Solvation Shell Structure: Simulations can characterize the structure of the solvent molecules immediately surrounding the solute, identifying preferential interaction sites. For instance, polar protic solvents would likely form strong hydrogen bonds with the amine and pyridine nitrogen atoms.

Conformational Changes: The equilibrium between different conformers of the molecule can be shifted by the solvent. MD simulations can explore the conformational landscape and determine the relative populations of different conformers in various solvents. google.com

Reactivity: Solvation can affect chemical reactivity by stabilizing or destabilizing reactants, transition states, and products. By using combined quantum mechanics/molecular mechanics (QM/MM) methods within an MD framework, it is possible to model reaction pathways in solution and understand how the solvent influences reaction barriers.

These simulations provide a bridge between the properties of an isolated molecule and its behavior in a real-world chemical or biological system.

Reactivity Profiles and Mechanistic Studies of 5 Bromo N,4 Dimethylpyridin 2 Amine

Reactivity at the Pyridine (B92270) Ring Positions

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less susceptible to electrophilic attack and more prone to nucleophilic substitution. However, the electronic nature of the substituents on the 5-bromo-N,4-dimethylpyridin-2-amine ring significantly influences its reaction pathways.

Electrophilic Aromatic Substitution (EAS) on a substituted pyridine ring is governed by the directing effects of the existing groups. masterorganicchemistry.com In this compound, the reactivity is a composite of the influences from the 2-amino, 4-methyl, and 5-bromo substituents.

Activating and Directing Effects: The 2-amino group is a powerful activating group, strongly directing incoming electrophiles to the ortho (C3) and para (C5) positions. The 4-methyl group is also an activating group, directing to its ortho positions (C3 and C5). Conversely, the 5-bromo group is deactivating but directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.

Regioselectivity: The vacant positions available for substitution are C3 and C6. The concerted directing effects of the potent 2-amino group and the 4-methyl group strongly favor electrophilic attack at the C3 position. While the bromo-substituent directs towards C6, the activating influence of the amino group typically dominates the regiochemical outcome in such systems. Therefore, electrophilic reactions like nitration or halogenation are predicted to occur preferentially at the C3 position. Computational studies on similar pyrimidine (B1678525) systems have shown that electron-donating groups stabilize the intermediate arenium ion, directing electrophilic attack to adjacent positions. smolecule.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Predicted Target Position
-NH(CH₃) C2 Strong Activator ortho, para (C3, C5) C3
-CH₃ C4 Weak Activator ortho, para (C3, C5) C3
-Br C5 Deactivator ortho, para (C4, C6) C6

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing pyridines, particularly at positions bearing a good leaving group like bromine. masterorganicchemistry.com

Classical SNAr: The reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In this molecule, the electron-donating nature of the amino and methyl groups would tend to disfavor a classical SNAr mechanism at the C5 position. However, the inherent electron deficiency of the pyridine ring can still allow for substitution by strong nucleophiles under forcing conditions.

Metal-Catalyzed Cross-Coupling: The bromine atom at the C5 position is readily displaced via transition-metal-catalyzed cross-coupling reactions. These methods are exceptionally versatile for forming new carbon-carbon and carbon-heteroatom bonds. For analogous brominated pyridines, reactions such as Suzuki-Miyaura coupling with boronic acids (to form C-C bonds) and Buchwald-Hartwig amination with amines (to form C-N bonds) are common and efficient. These reactions allow for the introduction of a wide array of aryl, alkyl, and amino functionalities at the C5 position.

Table 2: Representative Nucleophilic Substitution Reactions

Reaction Type Reagents Product Type Position
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base 5-Aryl-N,4-dimethylpyridin-2-amine C5
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base 5-(Dialkylamino)-N,4-dimethylpyridin-2-amine C5

Reactivity of the Amino Group

The exocyclic secondary amine is a crucial site of reactivity, participating in acid-base equilibria and serving as a nucleophile for building more complex molecular architectures.

The molecule possesses two basic nitrogen centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The site of protonation is determined by the relative basicity of these two atoms.

Site of Protonation: The lone pair of electrons on the exocyclic amino nitrogen is involved in resonance with the electron-deficient pyridine ring. This delocalization increases the electron density of the ring but decreases the basicity of the exocyclic nitrogen itself. Consequently, the pyridine ring nitrogen is the more basic center and is the preferred site of protonation in an acidic medium. scirp.org This is a common feature in aminopyridines; for instance, in 4-dimethylaminopyridine, protonation also occurs at the ring nitrogen. scirp.org

pKa Value: The basicity of the molecule is influenced by all substituents. The electron-donating amino and methyl groups increase the basicity of the ring nitrogen, while the electron-withdrawing bromine atom decreases it. For the structurally similar compound 5-Bromo-3,4-dimethylpyridin-2-amine (B1276794), the predicted apparent basic pKa is 5.28, which reflects the equilibrium for the protonation of the ring nitrogen. epa.gov

The secondary amine at the C2 position is nucleophilic and readily undergoes reactions with various electrophiles, such as acylation and alkylation.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides converts the secondary amine into a tertiary amide. This reaction is typically straightforward and high-yielding, providing a means to introduce a wide variety of carbonyl-containing moieties.

Alkylation: The amine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction converts the secondary amine to a tertiary amine. Mono-alkylation can be achieved with careful control of stoichiometry and reaction conditions. lookchem.com These reactions are fundamental for modifying the steric and electronic properties of the amino group and for introducing functional handles for further transformations.

The 2-amino group is a key functional handle for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

The general strategy involves a two-step process: first, the amino group is functionalized with a reagent containing a second reactive site. In the second step, an intramolecular reaction, often promoted by a catalyst or a change in conditions, leads to the formation of a new ring fused to the parent pyridine core. For example, acylation of the amine with a molecule containing a double or triple bond, followed by an intramolecular cyclization, can lead to the formation of fused bicyclic systems. nu.edu.kz Similarly, reactions can be designed where the functionalized amino group attacks a suitably activated C3 position of the pyridine ring. The oxidation of precursors followed by intramolecular nucleophilic aromatic substitution is a known route for creating fused systems like benzofuro[3,2-d]pyrimidines from related compounds. researchgate.net These cyclization strategies provide powerful tools for elaborating the this compound framework into more complex, polycyclic structures. thieme-connect.debeilstein-journals.org

Organometallic Intermediates and Catalytic Cycle Contributions

In transition metal-catalyzed reactions, this compound primarily engages via its C(sp²)-Br bond, making it a classic coupling partner in cross-coupling reactions. The typical catalytic cycle, exemplified by palladium catalysis, involves the transformation of the palladium center between different oxidation states. The compound can also act as a ligand, where the nitrogen atoms coordinate to the metal center, influencing the catalyst's stability and reactivity.

The potential for the aminopyridine moiety to chelate the metal after the initial activation of the C-Br bond presents a mechanistic complexity. This coordination can stabilize the organometallic intermediate but may also hinder subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination. nih.gov The substituents on the pyridine ring—the bromine at C5, the methyl group at C4, and the dimethylamino group at C2—each play a significant role in modulating the electronic properties and steric environment of the molecule, thereby influencing the kinetics and outcome of catalytic transformations.

Oxidative Addition and Reductive Elimination Steps in Transition Metal-Catalyzed Processes

The cornerstone of many cross-coupling reactions involving this compound is the sequence of oxidative addition and reductive elimination at a transition metal center, most commonly palladium. rsc.org

Oxidative Addition: This is the initial, rate-determining step in many catalytic cycles, where a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond. This reaction converts the substrate into an organometallic intermediate, with the metal being oxidized (e.g., to Pd(II)). nih.gov The electron-deficient nature of the pyridine ring, combined with the C-Br bond, makes this position susceptible to oxidative addition. The general process for this compound can be represented as:

LₓPd(0) + R-Br → LₓPd(II)(R)(Br) (where R is the 2-(dimethylamino)-4-methylpyridin-5-yl group and L is an ancillary ligand)

The efficiency of this step can be influenced by the choice of ancillary ligands on the metal, the solvent, and the electronic nature of the pyridine substrate itself. chemrxiv.org

Reductive Elimination: This is typically the final, product-forming step of the catalytic cycle. wikipedia.org In this stage, two ligands from the metal coordination sphere—the pyridyl group from the initial substrate and another organic fragment transferred to the metal in a prior step (e.g., transmetalation)—couple to form a new carbon-carbon or carbon-heteroatom bond. rsc.orgresearchgate.net This process reduces the oxidation state of the metal, regenerating the active catalyst and allowing the cycle to continue.

LₓPd(II)(R)(R') → LₓPd(0) + R-R'

The rate and feasibility of reductive elimination are sensitive to the steric and electronic properties of the ligands involved. Bulky or electron-donating groups can influence the geometry and electron density at the metal center, thereby affecting the energy barrier for this crucial step. rsc.org

Reaction TypeCatalyst/LigandBaseSubstrate ExampleProduct Yield (%)Reference
Suzuki-Miyaura Coupling PdCl₂(dppf)K₂CO₃3,4,5-tribromo-2,6-dimethylpyridine>95% (trisubstituted) nih.govbeilstein-journals.org
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosLiHMDS3-bromo-2-aminopyridine40-86% nih.gov
Heck Coupling Pd(tfa)₂ / ⁶MesPyoxsBu-Arenediazonium salts67-92% researchgate.net
Sonogashira Coupling CuI-4-bromo-substituted nitrostyrylisoxazoleup to 81% beilstein-journals.org

This table presents representative conditions and yields for cross-coupling reactions involving bromopyridine derivatives, illustrating the context in which this compound would react.

Influence of Pyridine Amine Ligands on Catalytic Performance

When not acting as the substrate, the this compound scaffold can serve as a ligand for the transition metal catalyst. The performance of the catalyst is profoundly influenced by the steric and electronic characteristics of such pyridine amine ligands. manchester.ac.uknih.govliv.ac.uk

Electronic Effects: The electronic nature of a ligand modulates the electron density at the metal center, which in turn affects its catalytic activity. The N,4-dimethylpyridin-2-amine framework is considered electron-rich. This is due to the electron-donating effects of both the C4-methyl group (via induction) and the C2-dimethylamino group (via resonance).

Increased Electron Donation: Electron-donating ligands make the metal center more nucleophilic. This can accelerate the rate of oxidative addition. acs.org However, increased electron density at the metal can also strengthen the metal-ligand bonds, potentially increasing the energy barrier for reductive elimination, the product-forming step. acs.org

Ligand Basicity: A correlation often exists between the basicity (pKa) of the pyridine ligand and the catalytic efficiency. More basic ligands, which are typically more electron-donating, can lead to higher reaction yields in certain catalytic systems. acs.org

Steric Effects: The size and spatial arrangement of the ligand's substituents create a specific steric environment around the metal center.

Steric Hindrance: The methyl group at the C4 position and the N,N-dimethylamino group introduce steric bulk near the coordinating nitrogen atoms. This can influence the coordination number and geometry of the metal complex. manchester.ac.uk

Catalytic Selectivity: Steric hindrance can play a crucial role in controlling selectivity (e.g., enantioselectivity or regioselectivity) by dictating how substrates approach the active site. liv.ac.uk For instance, bulky ligands can create a chiral pocket around the metal, which is essential for asymmetric catalysis. While this compound itself is not chiral, its structural motifs are relevant to the design of more complex chiral ligands.

The interplay between these electronic and steric factors is delicate. An optimal balance is often required to achieve high catalytic activity and selectivity, where the ligand is electron-donating enough to promote oxidative addition but not so much as to inhibit reductive elimination, all while providing a suitable steric environment. manchester.ac.uk

Ligand Substituent (at position 4 of pyridine)Hammett Parameter (σp)Electronic EffectImpact on Catalysis Example (Transfer Hydrogenation)Reference
-NMe₂-0.83Strong Electron-DonatingHighest catalytic activity acs.org
-OMe-0.27Electron-DonatingHigh catalytic activity liv.ac.uk
-CH₃-0.17Electron-DonatingModerate-High catalytic activity acs.org
-H0.00NeutralBaseline activity acs.org
-Cl0.23Electron-WithdrawingLower catalytic activity liv.ac.uk
-CF₃0.54Strong Electron-WithdrawingLowest catalytic activity (rate-determining step may change) acs.org

This table illustrates how the electronic properties of substituents on a pyridine ring, quantified by Hammett parameters, correlate with catalytic performance in a representative reaction. The electron-donating substituents on this compound (-CH₃ and -N(CH₃)₂) place it on the activating side of this scale.

Advanced Research Applications and Potential of 5 Bromo N,4 Dimethylpyridin 2 Amine in Chemical Science

Role as a Building Block for Complex Chemical Architectures

5-bromo-N,4-dimethylpyridin-2-amine is a valuable intermediate in organic synthesis, serving as a foundational component for the creation of diverse and complex molecules. angenechemical.com Its utility stems from the strategic placement of its functional groups, which allows for selective and sequential chemical modifications. The bromine atom, in particular, acts as a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

The structure of this compound is ideal for the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery. angenechemical.comnih.gov The compound serves as a key starting material for constructing fused ring systems and analogs of natural products. For instance, related bromo-aminopyridine derivatives are employed in the synthesis of pyrazolopyridine scaffolds, which have shown potential as neuroprotective agents. nih.gov The bromine atom can be readily displaced or involved in cyclization reactions to form new rings, while the amino group can be functionalized or participate directly in the ring-forming process. This reactivity is crucial for accessing novel chemical entities with potential biological activity. angenechemical.com

Table 1: Examples of Heterocyclic Scaffolds from Bromo-Aminopyridine Precursors

Precursor Type Resulting Scaffold Potential Application Source
Bromo-aminopyridine Pyrazolopyridine Neuroprotective Agents nih.gov
Bromo-aminopyridine Imidazo[4,5-b]pyridines Necroptosis Inhibitors mdpi.com

The construction of functional organic molecules relies on the ability to precisely connect different molecular fragments. This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The carbon-bromine bond is highly reactive towards catalysts like palladium and nickel, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the attachment of various aryl, alkyl, or other functional groups to the pyridine (B92270) core.

The compound's reactivity allows for its participation in a range of synthetic transformations, making it a key intermediate for molecules used in pharmaceuticals, agrochemicals, and materials science. angenechemical.comchemimpex.com

Table 2: Key Synthetic Reactions Involving Bromo-Aminopyridines

Reaction Type Description Reagents/Catalysts Source
Suzuki-Miyaura Coupling Forms a new C-C bond by coupling with a boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄), base acs.org
Nucleophilic Substitution The bromine atom is replaced by a nucleophile. Various nucleophiles angenechemical.comcymitquimica.com

Contributions to Catalysis and Ligand Design in Organic Transformations

Beyond its role as a structural component, this compound and its derivatives contribute significantly to the field of catalysis, both as organocatalysts and as precursors to sophisticated ligand systems.

The core structure of this compound is related to 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst. The dimethylamino group on the pyridine ring enhances its nucleophilicity and stability, making it a candidate for use in complex organic transformations. angenechemical.com Research into related bromo-DMAP structures has shown their utility in creating bifunctional organocatalysts. metu.edu.tr These catalysts, which may possess both a Lewis base site (the DMAP moiety) and a Brønsted acid site, can be highly effective in promoting asymmetric reactions, such as the Michael addition, to produce optically active products like warfarin. metu.edu.tr The development of new DMAP-based ionic liquids has also been explored for their catalytic activity in environmentally friendly syntheses of indoles and tetrazoles. researchgate.net

The nitrogen atoms within this compound—both in the pyridine ring and the amino group—can act as coordination sites for transition metals. angenechemical.com This makes the compound a valuable precursor for designing novel ligands for homogeneous catalysis. By using the bromine atom as a synthetic handle, the pyridine unit can be incorporated into larger, more complex molecular frameworks designed to chelate metals like palladium, nickel, iridium, or ruthenium. acs.orgacs.org

For example, similar bromo-pyridines are used in Suzuki coupling reactions to build multidentate ligands for iridium(III) complexes used in light-emitting devices. acs.org Such ligand systems are crucial for controlling the reactivity and selectivity of metal catalysts in a wide array of important transformations, including hydrosilylation for amine synthesis and various cross-coupling reactions. acs.orgresearchgate.netacs.org

Table 3: Applications of Pyridine-Based Ligands in Catalysis

Transition Metal Catalytic Reaction Application Source
Iridium (Ir) Phosphorescence Organic Light-Emitting Diodes (OLEDs) acs.org
Ruthenium (Ru) Hydrosilylation Amine Synthesis researchgate.net
Nickel (Ni) Cross-Electrophile Coupling C-C Bond Formation acs.org

Applications in Agrochemical and Advanced Materials Research

The versatility of this compound extends to the development of new agrochemicals and advanced functional materials. angenechemical.comchemimpex.com In agrochemical research, related pyridine structures serve as intermediates for formulating effective pesticides and herbicides, contributing to improved crop yields. chemimpex.com

In materials science, the electronic properties of the pyridine ring make it a desirable component for organic electronics. Derivatives of bromo-aminopyridines are explored for creating advanced materials such as polymers, coatings, organic semiconductors, and components for light-emitting diodes (LEDs). chemimpex.com The ability to functionalize the molecule via its bromine and amine groups allows for fine-tuning of its electronic and physical properties to suit specific material applications.

Synthetic Intermediates for the Development of Crop Protection Agents

The strategic placement of bromo, methyl, and dimethylamino groups on the pyridine ring makes this compound a significant intermediate in the synthesis of modern agrochemicals. Its utility in this sector is primarily as a building block for creating more complex active ingredients designed to protect crops and improve yields. lookchem.com

Research into related brominated pyridine compounds underscores the importance of this chemical class in agrochemical development. For instance, structural analogs are recognized as key intermediates in the formulation of effective pesticides and herbicides. chemimpex.com The bromine atom on the pyridine ring is particularly useful as it provides a reactive site for various chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, which are fundamental in synthesizing novel agrochemical products. chemimpex.com Companies that supply pyridine derivatives often have a broad portfolio that includes intermediates for crop protection products, highlighting the synergy between these chemical classes. buyersguidechem.combuyersguidechem.com The development of new plant growth regulators has also involved the synthesis of complex pyridine derivatives, demonstrating the ongoing innovation in this field. researchgate.net The application of this compound and its analogs is aimed at enhancing the efficacy of agricultural products to ensure food security. lookchem.comchemimpex.com

Precursors for Specialty Polymers and Coatings in Material Science

In the realm of material science, pyridine derivatives are explored for their potential to be incorporated into advanced materials, such as specialty polymers and coatings. chemimpex.com The unique chemical properties imparted by the pyridine ring, including its electronic characteristics and ability to coordinate with metals, can enhance the durability, resistance, and functionality of materials. chemimpex.com

While specific research on this compound in polymer science is emerging, studies on its structural analogs provide insight into its potential. For example, 5-bromo-2,4-dimethylpyridine (B1282459) is investigated for its role in creating advanced polymers and coatings. chemimpex.com Similarly, related compounds like 5-bromo-N,3-dimethylpyridin-2-amine are noted for their use in producing specialty chemicals and materials. Another analog, 5-Bromo-4-phenylpyridin-2-amine, is being explored for the development of new materials in the field of organic electronics and photonic devices due to its electronic properties. The presence of the reactive bromine atom allows for the polymerization or grafting of this molecule onto other substrates, a key step in the synthesis of functional polymers and coatings.

Emerging Applications in Analytical Chemistry and Chemical Biology Research

Beyond its role in large-scale chemical synthesis, this compound and its analogs are finding niche but critical applications in the precision-focused fields of analytical chemistry and chemical biology.

The development of robust analytical methods is crucial for quality control and research. For this compound, a suite of analytical techniques is available to ensure its identity and purity. These include Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.combldpharm.com This available data is the foundation for creating standardized methods for its detection and quantification in various matrices.

Furthermore, related pyridine compounds are themselves used as reagents in analytical methods to detect and quantify other substances, highlighting a potential application for this compound in laboratory quality control processes. chemimpex.com

Table 1: Analytical Data for this compound

Property Data Reference
CAS Number 155789-99-4 chembeez.com
Molecular Formula C₇H₉BrN₂ chembeez.com
Molecular Weight 201.06 g/mol chembeez.com
IUPAC Name This compound chembeez.com

| Available Analytical Documentation | NMR, HPLC, LC-MS, UPLC | bldpharm.combldpharm.com |

Chemical probes are essential tools for dissecting complex biological processes. The structural features of this compound make it an attractive precursor for the synthesis of such probes. A closely related derivative, N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine, is specifically categorized under chemical biology probes used in conjugation chemistry. ambeed.com

Structural analogs have demonstrated significant utility in biological research. For instance, 5-Bromo-4-phenylpyridin-2-amine is employed as a molecular probe for imaging cancer cells, allowing researchers to visualize and study cellular mechanisms. This application leverages the ability of the pyridine derivative to selectively bind to biological targets. Similarly, 5-bromo-N,3-dimethylpyridin-2-amine is recognized for its potential use in studying biological pathways. The synthesis of activators for key enzymes like AMP-activated protein kinase (AMPK) has utilized brominated pyridine intermediates, demonstrating how these molecules can be modified to interact with specific components of cellular signaling pathways. jst.go.jp These examples collectively highlight a promising future for this compound in the development of sophisticated tools for chemical biology research.

Table 2: List of Mentioned Compounds

Compound Name CAS Number
This compound 155789-99-4
5-Bromo-2,4-dimethylpyridine 27063-92-9
5-bromo-N,3-dimethylpyridin-2-amine 245765-66-6
5-Bromo-4-phenylpyridin-2-amine 1029128-27-5
N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine Not Available
2-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine Not Available

Future Outlook and Challenges in 5 Bromo N,4 Dimethylpyridin 2 Amine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of 5-bromo-N,4-dimethylpyridin-2-amine and related compounds often relies on traditional methods that can be inefficient or environmentally taxing. A significant area of future research will be the development of greener and more cost-effective synthetic routes.

Emerging methodologies such as photocatalytic bromination and enzymatic approaches are showing promise. For instance, visible-light-mediated reactions using catalysts like eosin (B541160) Y have been explored for bromination, and haloperoxidase enzymes have demonstrated preliminary success in aqueous solutions. These methods offer the potential for milder reaction conditions and reduced waste.

Furthermore, there is a continuous effort to improve existing methods. For example, optimizing the bromination of pyridine (B92270) derivatives using agents like N-bromosuccinimide (NBS) by carefully controlling stoichiometry and reaction times can minimize the formation of byproducts. The development of novel catalysts, potentially based on earth-abundant metals, could also lead to more sustainable cross-coupling reactions involving this compound. mdpi.commdpi.com

Exploration of Undiscovered Catalytic Applications and Reactivity Modes

While this compound is a known building block in organic synthesis, its full catalytic potential remains largely untapped. The presence of a bromine atom, an amino group, and methyl groups on the pyridine ring provides multiple sites for potential catalytic activity or modification for catalytic purposes.

Future research will likely investigate its role in novel catalytic cycles. For instance, derivatives of N,N-dimethylpyridin-4-amine (DMAP), a structurally related compound, have been successfully employed as catalysts in various organic syntheses, including Fischer indole (B1671886) synthesis and click chemistry. rsc.org This suggests that this compound could be a precursor to new and efficient catalysts.

Exploring its reactivity in different reaction types is another promising avenue. While its participation in substitution and cross-coupling reactions is established, its potential in other transformations, such as C-H activation or asymmetric catalysis, is yet to be thoroughly investigated.

Integration of Advanced Computational Studies for Predictive Design and Optimization

The use of computational chemistry is becoming increasingly integral to modern chemical research. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Molecular docking and molecular dynamics simulations can predict how this compound and its derivatives might interact with biological targets, aiding in the design of new pharmaceutical agents. researchgate.net These computational tools can help in understanding the structure-activity relationships, as demonstrated in studies of related pyridine derivatives as enzyme inhibitors. nih.gov

Furthermore, quantum mechanical methods can be used to study reaction mechanisms and predict the regioselectivity of reactions, such as bromination. smolecule.com This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes and applications. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis can also be used to assess the drug-likeness of derivatives before committing to extensive laboratory synthesis and testing. researchgate.netnih.gov

Challenges and Opportunities in Expanding the Scope of its Chemical Applications

Despite its potential, several challenges hinder the broader application of this compound. One major challenge is the potential for steric hindrance from the methyl groups, which can affect its reactivity in certain transformations. mdpi.com Overcoming this may require the development of highly active and selective catalysts.

Another challenge lies in the scalability and cost-effectiveness of its synthesis for industrial applications. While laboratory-scale syntheses are established, translating these to large-scale production with high purity and yield can be difficult. google.com

However, these challenges also present opportunities. The unique substitution pattern of this compound offers the potential for high selectivity in certain reactions. Its role as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and materials, remains a significant area of opportunity. mdpi.com As research continues to address the existing challenges, the scope of applications for this intriguing compound is expected to expand significantly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.